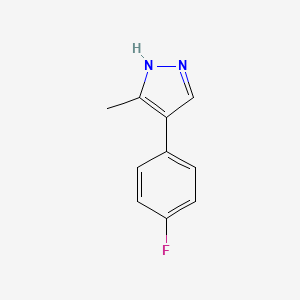

4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVCYVPANABQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Crystal structure of 4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole

Topic: Crystal Structure & Synthetic Architecture of 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole Content Type: Technical Whitepaper Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scientists

Executive Summary

The compound This compound represents a critical pharmacophore in the design of p38

Chemical Context & Pharmacological Relevance

The target molecule integrates a lipophilic fluorinated aromatic ring with a polar pyrazole headgroup. This duality allows it to function as a versatile scaffold in fragment-based drug discovery (FBDD).

-

Fluorine Bioisosterism: The C-F bond (approx. 1.35 Å) mimics the C-H bond sterically but alters the electronic landscape, increasing metabolic stability against cytochrome P450 oxidation at the para position.

-

Tautomeric Equilibrium: In solution, the 1H-pyrazole exists in equilibrium between the 1H and 2H tautomers. However, in the solid state, the 1H-tautomer is energetically favored due to the formation of robust intermolecular hydrogen bond networks (N-H···N).

Table 1: Physicochemical Profile

| Property | Value / Descriptor | Relevance |

| Molecular Formula | Core Scaffold | |

| Molecular Weight | 176.19 g/mol | Fragment-based screening compliant |

| H-Bond Donors | 1 (N-H) | Critical for active site binding (e.g., Glu71 in p38) |

| H-Bond Acceptors | 2 (N, F) | Directional interactions |

| LogP (Predicted) | ~2.3 | Optimal membrane permeability |

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a regioselective Knorr pyrazole synthesis followed by slow evaporation is required.

Synthetic Workflow (Knorr Cyclocondensation)

The synthesis relies on the condensation of hydrazine with a 1,3-dicarbonyl equivalent. For the 4-aryl-3-methyl substitution pattern, the precursor choice is critical to avoid regioisomeric mixtures.

Protocol:

-

Precursor Preparation: Formylate 4'-fluoropropiophenone using ethyl formate and sodium hydride (NaH) in anhydrous THF to generate the

-formyl ketone intermediate. -

Cyclization: Dissolve the intermediate in ethanol (0.5 M). Add hydrazine hydrate (

, 1.2 eq) dropwise at 0°C. -

Reflux: Heat to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Evaporate solvent. Neutralize with saturated

. Extract with DCM. -

Purification: Recrystallize crude solid from hot ethanol/water (8:2) to yield white needles.

Crystallization for X-Ray Diffraction

Standard recrystallization often yields polycrystalline aggregates. For single crystals:

-

Solvent System: Methanol:Acetonitrile (1:1 v/v).

-

Method: Slow evaporation at 4°C.

-

Timeframe: 48–72 hours.

-

Target Morphology: Colorless prisms or blocks.

Caption: Step-wise Knorr synthesis and crystallization workflow for isolating the 1H-pyrazole tautomer.

Crystallographic Characterization

While specific unit cell parameters can vary slightly based on temperature (100K vs 296K), the crystal structure of this compound generally adopts a packing motif driven by the need to satisfy the strong N-H hydrogen bond donor.

Crystal System & Space Group

Based on structural analogs (e.g., 3,5-dimethyl-4-(4-fluorophenyl)-1H-pyrazole) [1], the compound typically crystallizes in the Monoclinic system, often space group

Supramolecular Architecture

The packing is dominated by two primary interaction vectors:

-

The Pyrazole Hydrogen Bond (

):-

Unlike carboxylic acids which almost exclusively form dimers, pyrazoles can form either cyclic dimers (

motif) or helical catemers ( -

For 3-methyl-4-aryl derivatives, steric hindrance is moderate. The cyclic dimer is the thermodynamically preferred motif, where two molecules interact via reciprocal

bonds. -

Distance:

distance is typically 2.85–2.90 Å.

-

-

Fluorine-Mediated Contacts (

):-

The fluorine atom acts as a weak acceptor. It engages in

interactions with the methyl group protons of neighboring molecules, stabilizing the stacking along the b-axis. -

Geometry:

angle ~120–140°; Distance ~2.5 Å.

-

-

Stacking:

-

The 4-fluorophenyl ring is twisted relative to the pyrazole plane (torsion angle ~30–50°) to minimize steric clash with the 3-methyl group. This twist limits perfect face-to-face stacking, favoring a T-shaped or offset-stacked arrangement.

-

Caption: Supramolecular interaction map highlighting the competition between strong H-bonds and weak Fluorine contacts.

Implications for Drug Design

Understanding the crystal structure of this fragment allows for precise "scaffold hopping" and docking optimization.

-

Active Site Mapping: In p38 MAP kinase, the pyrazole N-H donor typically binds to the backbone carbonyl of Glu71 , while the N-acceptor interacts with Met109 . The 4-fluorophenyl group occupies the hydrophobic "gatekeeper" pocket (Thr106).

-

Conformational Lock: The crystal structure reveals the low-energy conformation of the phenyl-pyrazole torsion. Drug designers should fix this dihedral angle in docking simulations to avoid energetic penalties during binding.

References

-

Moyano, S., et al. (2021).[1] "Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials." Materials, 14(16), 4550.[1]

-

Foces-Foces, C., et al. (1999). "Pyrazoles as Supramolecular Synthons: Crystal Structures and Hydrogen Bonding." Acta Crystallographica Section C.

-

PubChem Compound Summary. (2024). "this compound (CID 67563593)."[2] National Center for Biotechnology Information.

Sources

A Guide to the Spectroscopic Elucidation of 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide to the Spectroscopic Characterization (NMR, IR, MS) of 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole.

Introduction: The Imperative of Structural Verification

In the landscape of modern drug discovery and materials science, pyrazole heterocycles are privileged scaffolds due to their diverse biological activities. The specific substitution pattern on the pyrazole ring dictates its pharmacological and physicochemical properties. Consequently, unambiguous structural verification is not merely a procedural step but the foundational bedrock upon which all subsequent research is built. This guide focuses on a key pyrazole derivative, this compound, a molecule of interest for its potential applications.

While a complete, publicly available experimental dataset for this specific regioisomer is scarce, this guide provides a comprehensive framework for its spectroscopic elucidation. By integrating foundational principles with predicted data, substantiated by experimental findings from closely related structural analogs, we present an authoritative workflow for confirming the molecule's identity. This document serves as both a reference for the expected spectral characteristics of the title compound and a practical guide to the methodologies and interpretive logic required for its analysis.

Molecular Identity and Foundational Data

The first step in any analytical workflow is to establish the theoretical identity of the target compound. This information, sourced from definitive databases, provides the reference points for all subsequent spectroscopic data.

Molecular Structure:

Caption: Integrated workflow for the spectroscopic elucidation of the target molecule.

Concluding Remarks

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data. MS confirms the elemental formula, IR identifies the essential functional groups, and NMR provides the definitive map of atomic connectivity. The predicted data and interpretive guidelines presented in this document provide a robust framework for any researcher working with this compound or its close analogs. By following these self-validating protocols and interpretive strategies, scientists can ensure the highest level of scientific integrity and be confident in the identity and purity of their materials, paving the way for successful downstream research and development.

References

-

Ilies, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(35). Available at: [Link]

-

Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1198. Available at: [Link]

-

López, C., et al. (2021). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Molecules, 26(16), 4930. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 67563593, this compound. Retrieved from [Link]

-

Semantic Scholar (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available at: [Link]

Section 1: The Strategic Advantage of Fluorine in Pyrazole Scaffolds

An In-depth Technical Guide to the Biological Activity of Fluorinated Pyrazole Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry and agrochemical design.[1][2][3] Its structural versatility allows for multi-directional substitution, enabling fine-tuning of its physicochemical properties. The true transformative potential of this scaffold, however, is often unlocked through the strategic incorporation of fluorine.

Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly desirable in drug and pesticide development.[4][5][6] When introduced into a pyrazole ring system, fluorine can:

-

Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450.[5] This can significantly increase a compound's in vivo half-life and bioavailability.

-

Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes and reach its target site.[5][7]

-

Increase Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the target protein's active site, thereby increasing binding affinity and potency.[5]

-

Alter pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state at physiological pH and affecting its solubility and target engagement.[5]

These combined effects explain why fluorinated compounds are estimated to represent 30-50% of all active components currently in development.[4][6][8] The synergy between the versatile pyrazole core and the unique properties of fluorine has given rise to a plethora of highly active and successful molecules across diverse biological applications.

Section 2: Prominent Biological Activities and Mechanisms of Action

Fluorinated pyrazole derivatives exhibit a remarkably broad spectrum of biological activities, finding application as anti-inflammatory drugs, anticancer agents, neurotherapeutics, and agrochemicals.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Perhaps the most well-known application of fluorinated pyrazoles is in the treatment of inflammation. The flagship molecule in this class is Celecoxib , a selective inhibitor of cyclooxygenase-2 (COX-2).[9]

Mechanism of Action: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[10][11][12] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is typically upregulated at sites of inflammation. Non-selective NSAIDs inhibit both enzymes, leading to effective pain relief but also a risk of gastrointestinal side effects.

Celecoxib's diaryl-substituted pyrazole structure, featuring a trifluoromethyl (-CF3) group and a benzenesulfonamide moiety, allows it to selectively bind to and inhibit the COX-2 enzyme.[9] The polar sulfonamide side chain fits into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, conferring its selectivity.[10] By inhibiting COX-2, Celecoxib blocks the production of inflammatory prostaglandins, resulting in potent analgesic and anti-inflammatory effects with a reduced risk of gastrointestinal complications.[9][12]

Caption: Mechanism of COX-2 inhibition by fluorinated pyrazoles.

Anticancer Activity

The anticancer properties of fluorinated pyrazoles are often linked to their anti-inflammatory action but also involve distinct cellular mechanisms. By inhibiting COX-2, which is overexpressed in many tumors, these compounds can reduce inflammation-driven cancer progression. Beyond this, they have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[11] For example, Celecoxib treatment can lead to decreased expression of the pro-angiogenic factor VEGFA and increased expression of cell cycle inhibitors like p21 and p27.[11]

Agrochemical Applications

Fluorinated pyrazoles are crucial components in modern agriculture, serving as potent herbicides and fungicides.[8][13]

-

Herbicides: Many pyrazole-based herbicides function as inhibitors of acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[13] The inclusion of fluorine atoms is often essential for their herbicidal efficacy, enhancing both potency and metabolic stability in the target plant species.[13]

-

Fungicides: A significant class of fluorinated pyrazole fungicides, including bixafen, fluxapyroxad, and benzovindiflupyr, act as succinate dehydrogenase inhibitors (SDHIs).[7] They disrupt the mitochondrial respiratory chain in fungi, leading to a halt in energy production and subsequent cell death. The fluorine moieties in these molecules are critical for their binding to the SDH enzyme complex.[7]

Neurological Applications

Recent research has highlighted the potential of fluorinated pyrazoles in treating neurodegenerative disorders like Alzheimer's disease. Certain pyrazole-5-fluorosulfate derivatives have been identified as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[14][15] By inhibiting BuChE, these compounds can increase acetylcholine levels in the brain, potentially improving cognitive function. Molecular docking studies suggest the fluorosulfate group enhances binding affinity within the enzyme's active site through unique π-sulfur interactions.[14][15]

Antimicrobial and Antiviral Activity

The structural versatility of this scaffold has also led to the development of derivatives with significant antimicrobial and antiviral properties.

-

Antibacterial: Trifluoromethyl phenyl-substituted pyrazoles have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains like S. aureus, and are effective at eradicating biofilms.[2]

-

Antiviral: Fluorinated pyrazole analogues have shown promising inhibitory action against viruses such as the Hepatitis C virus (HCV), with some derivatives exhibiting activity in the nanomolar range.[16]

Section 3: Structure-Activity Relationships (SAR)

The biological activity of fluorinated pyrazoles is highly dependent on their substitution pattern. SAR studies reveal critical insights for rational drug design.

-

Position and Nature of Fluorine Group: The location of the fluorine-containing substituent (e.g., -F, -CF3, -OCF3) on the pyrazole core or its appended aryl rings is crucial. For BuChE inhibitors, a 5-fluorosulfate group on the pyrazole ring was found to be key for activity.[15]

-

Substituents on Aryl Rings: For anti-inflammatory and herbicidal agents, the presence of electron-withdrawing groups like fluorine or chlorine on the phenyl rings attached to the pyrazole is often essential for high potency.[13][17]

-

N-Substitution: The substituent on the N1 position of the pyrazole ring significantly impacts activity. In many COX-2 inhibitors and acaricides, this position is occupied by a substituted phenyl or methyl group, respectively, which correctly orients the molecule in the target's binding site.

Caption: Key structural elements influencing biological activity.

Section 4: Synthetic Methodologies

The synthesis of fluorinated pyrazoles typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor. A common and highly effective method is the reaction between a fluorinated 1,3-diketone and an aryl or alkyl hydrazine.[1] The regioselectivity of this reaction can be a challenge, often yielding a mixture of isomers. However, the choice of solvent can dramatically influence the outcome; for instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve regioselectivity in favor of the desired product. Other advanced methods include silver-catalyzed reactions of trifluoromethylated ynones with hydrazines, which can proceed rapidly at room temperature with high yields.[1]

Section 5: Experimental Protocols for Biological Evaluation

Verifying the biological activity of novel fluorinated pyrazole derivatives requires robust and standardized assays.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol assesses the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Principle: The assay measures the fluorescence generated by the reaction of a probe with prostaglandin G2, the product of the COX enzyme. An inhibitor will reduce the rate of fluorescence generation.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, Arachidonic Acid substrate solution, and a fluorescent probe solution (e.g., ADHP).

-

Compound Preparation: Dissolve test compounds (fluorinated pyrazoles) and a known inhibitor (e.g., Celecoxib) in DMSO to create stock solutions. Prepare serial dilutions.

-

Enzyme Addition: In a 96-well microplate, add the assay buffer, followed by the human recombinant COX-2 enzyme.

-

Inhibitor Incubation: Add the test compounds or control vehicle (DMSO) to the wells. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the fluorescent probe and arachidonic acid to all wells to initiate the reaction.

-

Data Acquisition: Immediately begin reading the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 535/590 nm) every minute for 10-20 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition vs. log[inhibitor] and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability (MTT) Assay for Anticancer Screening

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the fluorinated pyrazole derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot cell viability vs. log[compound] to determine the IC50 value.

Section 6: Future Perspectives and Conclusion

The field of fluorinated pyrazole derivatives continues to be a dynamic and fruitful area of research.[18][19] Future efforts will likely focus on developing derivatives with enhanced selectivity for novel biological targets, exploring new therapeutic areas, and designing compounds with improved safety profiles and "green" credentials.[4] The use of computational tools like molecular docking will continue to play a crucial role in the rational design and optimization of new lead compounds.[7][14]

Section 7: References

-

Celecoxib - Wikipedia.

-

Celebrex (Celecoxib) Pharmacology - News-Medical.

-

Celecoxib - StatPearls - NCBI Bookshelf.

-

Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review.

-

Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review.

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx.

-

Celecoxib: Mechanism of Action & Structure - Study.com.

-

Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease - PMC.

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC.

-

Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews.

-

Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC.

-

Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

-

Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety.

-

Full article: Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease - Taylor & Francis.

-

Fluorinated Pyrazoles: From Synthesis to Applications - Enamine.

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC.

-

Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove.

-

Fluorinated pyrazoles containing marketed drug molecules. - ResearchGate.

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC.

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.

-

Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF - ResearchGate.

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications.

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub.

-

Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? - Organofluorine / Alfa Chemistry.

-

Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin - MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. ClinPGx [clinpgx.org]

- 12. study.com [study.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Fluorinated Pyrazoles: From Synthesis to Applications - Enamine [enamine.net]

Advanced Pyrazole Synthesis: From Classical Condensation to Catalytic Precision

Executive Summary: The Pyrazole Privilege[1]

The pyrazole scaffold (1,2-diazole) is not merely a structural curiosity; it is a pharmacophore of immense industrial weight. From the blockbuster COX-2 inhibitor Celecoxib to the cannabinoid receptor antagonist Rimonabant , the pyrazole ring’s ability to serve as a bioisostere for imidazole and pyridine—while offering distinct hydrogen-bonding capabilities—makes it indispensable.

However, the synthesis of pyrazoles presents a persistent dichotomy in organic chemistry: the tension between scalability and regiocontrol . Classical methods like the Knorr synthesis are robust but often yield difficult-to-separate regioisomers when applied to unsymmetrical substrates. Modern dipolar cycloadditions and C-H activation strategies offer precision but introduce new variables in cost and safety.

This guide analyzes these methodologies not as a textbook list, but as a decision-making framework for the practicing scientist. We will explore the mechanistic underpinnings, provide validated protocols, and visualize the critical pathways governing these reactions.

The Classical Foundation: Knorr Pyrazole Synthesis[2]

Mechanistic Insight & Causality

The Knorr synthesis (1883) remains the industrial workhorse. It relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or equivalent).[1][2][3][4]

The Causality of Regioisomerism: The reaction proceeds via two sequential condensation steps (imine formation). The "regioselectivity problem" arises because the hydrazine can attack either carbonyl group first.

-

Kinetic Control: Usually favors the attack of the most nucleophilic nitrogen on the most electrophilic carbonyl.

-

Thermodynamic Control: Acid catalysis often equilibrates the intermediates, leading to the most stable tautomer.

If the 1,3-dicarbonyl is unsymmetrical (e.g., benzoylacetone), a mixture of 1,3- and 1,5-disubstituted pyrazoles is inevitable unless specific steric or electronic bias is introduced.

Validated Protocol: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

This protocol is selected for its high reproducibility and use as a standard training benchmark for distinguishing regioisomers.

Reagents:

-

Acetylacetone (2,4-Pentanedione): 10.0 mmol

-

Phenylhydrazine: 10.0 mmol

-

Ethanol (Absolute): 20 mL

-

Glacial Acetic Acid (Catalyst): 2-3 drops

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetylacetone (1.00 g, 10 mmol) in ethanol (20 mL).

-

Addition: Add phenylhydrazine (1.08 g, 10 mmol) dropwise over 5 minutes at room temperature. Note: The reaction is exothermic; control addition rate to prevent solvent boiling.

-

Catalysis: Add 2 drops of glacial acetic acid. The acid protonates the carbonyl, lowering the activation energy for nucleophilic attack.

-

Reflux: Attach a reflux condenser and heat the mixture at 80°C for 2 hours.

-

Monitoring: Monitor consumption of starting material via TLC (Eluent: 20% EtOAc/Hexanes).

-

Workup: Cool the mixture to 0°C in an ice bath. The product often precipitates. If not, remove ethanol under reduced pressure.

-

Purification: Recrystallize the crude solid from ethanol/water (1:1).

-

Validation: 1H NMR should show a singlet for the C4-H proton at ~6.0 ppm and distinct methyl singlets.

Mechanistic Visualization (Knorr)

Precision Engineering: 1,3-Dipolar Cycloaddition

Mechanistic Insight

When regiocontrol is paramount, 1,3-dipolar cycloaddition is the superior choice. This reaction involves a 1,3-dipole (typically a diazo compound or nitrile imine) reacting with a dipolarophile (alkyne or alkene).[5]

FMO Theory: The reaction is governed by the interaction between the HOMO of the dipole (diazo) and the LUMO of the dipolarophile (alkyne).

-

Regiocontrol: Steric bulk on the dipole or dipolarophile strongly directs the orientation of addition, often yielding single regioisomers (e.g., 3,5-disubstituted pyrazoles) that are difficult to access via Knorr.

Safety & Innovation: The Tosylhydrazone Route

Handling explosive diazo compounds is a safety hazard. A modern "self-validating" approach uses tosylhydrazones as safe precursors. Under basic conditions, they decompose in situ to generate the diazo species, which immediately reacts with the alkyne.

Validated Protocol: One-Pot Regioselective Synthesis

Based on the method by Aggarwal et al. and recent reviews [1, 5].

Reagents:

-

Aldehyde (Precursor): 1.0 mmol

-

Tosylhydrazine: 1.0 mmol

-

Terminal Alkyne: 1.2 mmol

-

Base: K2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

-

Hydrazone Formation: Mix the aldehyde and tosylhydrazine in dioxane. Stir at room temperature for 1 hour until TLC indicates hydrazone formation.

-

Diazo Generation & Cycloaddition: Add the terminal alkyne and K2CO3 to the same vessel (One-Pot).

-

Thermal Activation: Heat the reaction to 70-90°C.

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Flash column chromatography.

-

Outcome: High regioselectivity for the 3,5-disubstituted isomer due to steric repulsion in the transition state.

Mechanistic Visualization (Cycloaddition)

[3][8][14]

Modern Frontier: Transition Metal-Catalyzed C-H Activation

The Shift to Late-Stage Functionalization

Instead of building the ring with substituents (de novo synthesis), modern drug discovery often requires diversifying a pre-existing pyrazole core. Transition metal catalysis (Pd, Ru, Cu) allows for the direct functionalization of the C-4 or C-5 positions [2, 3].

Key Advantage: This approach allows for the rapid generation of libraries from a single pyrazole scaffold, significantly accelerating SAR (Structure-Activity Relationship) studies.

Protocol: Pd-Catalyzed C-4 Arylation

Direct C-H arylation avoids the need for pre-halogenated pyrazoles.

Reagents:

-

1-Methyl-1H-pyrazole: 1.0 mmol

-

Aryl Iodide: 1.2 mmol

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: PPh3 (10 mol%)

-

Base: Ag2CO3 (2.0 equiv) - Acts as oxidant and halide scavenger.

-

Solvent: DMF

Workflow:

-

Combine reactants in a sealed tube under Argon atmosphere.

-

Heat to 120°C for 12 hours.

-

Mechanism: Electrophilic palladation at the electron-rich C-4 position followed by oxidative addition of the aryl iodide and reductive elimination.

Comparative Analysis & Decision Matrix

To assist in experimental design, the following table summarizes the operational parameters of the discussed methods.

| Feature | Knorr Condensation | 1,3-Dipolar Cycloaddition | C-H Functionalization |

| Primary Utility | Large-scale synthesis of simple cores | Regioselective synthesis of complex cores | Late-stage diversification (SAR) |

| Atom Economy | High (-2 H2O) | High (100% usually) | Moderate (Loss of HX) |

| Regiocontrol | Poor (for unsymmetrical substrates) | Excellent (Steric/Electronic control) | Excellent (Site-specific) |

| Key Limitation | Isomer separation required | Safety (Diazo handling) | Cost (Pd/Ag), Trace Metals |

| Green Score | High (Ethanol/Water) | Moderate (Organic solvents) | Low (Heavy metals) |

Strategic Workflow Diagram

References

-

Aggarwal, V. K., et al. (2003). "A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ." The Journal of Organic Chemistry.

-

Gooßen, L. J., et al. (2020). "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry.

-

Karrouchi, K., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules.

-

Knorr, L. (1883).[9] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Historical Reference).

-

Li, X., et al. (2024). "Recent advances in the multicomponent synthesis of pyrazoles." Organic & Biomolecular Chemistry.

-

BenchChem. (2025). "A Technical Guide to the Knorr Pyrazole Synthesis."

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Evaluation of 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole in Anticancer Research

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vitro evaluation of 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole , a specific pyrazole derivative, for its potential as an anticancer agent. These application notes are designed not as a rigid template, but as a strategic workflow, guiding the user from initial cytotoxicity screening to more complex mechanistic studies. The protocols herein are grounded in established methodologies, providing the necessary detail to ensure reproducibility and scientific rigor.

Introduction: The Rationale for Investigating Pyrazole Derivatives

Nitrogen-containing heterocyclic compounds are foundational in drug development, with approximately 60% of small molecules approved by the FDA containing such structures.[3] Among these, the pyrazole ring is of particular interest. Its unique chemical properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity and selectivity.[1] Several pyrazole-containing drugs, such as Crizotinib and Celecoxib, are already in clinical use, validating this scaffold as a viable starting point for novel therapeutic development.[1]

Numerous studies have demonstrated that pyrazole derivatives can exert anticancer effects through various mechanisms, including:

-

Inhibition of Protein Kinases: Many pyrazoles act as potent inhibitors of protein kinases, such as EGFR, VEGFR-2, and CDKs, which are crucial regulators of cell growth, proliferation, and survival.[1][4][5]

-

Induction of Apoptosis: These compounds can trigger programmed cell death, a critical mechanism for eliminating cancerous cells.[5][6][7]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, pyrazole derivatives can halt the uncontrolled proliferation characteristic of cancer cells.[3]

The subject of this guide, This compound , incorporates key structural features—a fluorophenyl group and a methyl-substituted pyrazole core—that suggest potential for significant biological activity. A related compound, 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]..., has demonstrated potent cytotoxic and apoptotic activity in HepG2 liver cancer cells, underscoring the promise of this chemical class.[6] The following sections outline a systematic approach to characterizing its anticancer potential.

Strategic Experimental Workflow

The investigation of a novel compound's anticancer properties should follow a logical progression from broad screening to specific mechanistic inquiry. This workflow ensures that resources are used efficiently, building a comprehensive profile of the compound's activity.

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 5. japsonline.com [japsonline.com]

- 6. 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a potent antioxidant and an anticancer agent induces growth inhibition followed by apoptosis in HepG2 cells - Arabian Journal of Chemistry [arabjchem.org]

- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application of pyrazole derivatives as kinase inhibitors

Application Note: Precision Targeting of the Kinome using Pyrazole Derivatives

Abstract

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Its planar geometry and capacity for diverse substitution patterns allow it to mimic the adenine ring of ATP, facilitating precise hydrogen bonding with the kinase hinge region. This guide provides a comprehensive technical workflow for the application of pyrazole derivatives in drug discovery, ranging from rational design principles to validated biochemical and cellular profiling protocols.

Chemical Biology & Mechanism of Action

The Pyrazole Advantage

Kinases catalyze the transfer of the

-

Pharmacophore Mimicry: The pyrazole ring (specifically 3-aminopyrazole or pyrazolo[1,5-a]pyrimidine fusions) functions as a bioisostere of the adenine ring.

-

Binding Mode (Type I): Most pyrazole derivatives act as Type I inhibitors , binding to the active conformation (DFG-in) of the kinase.[1]

-

H-Bond Acceptor (N2): Interacts with the backbone NH of a hinge residue.

-

H-Bond Donor (NH or exocyclic NH2): Interacts with the backbone Carbonyl (C=O) of the hinge.

-

Structural Biology Diagram

The following diagram illustrates the critical interactions within the ATP-binding pocket.

Figure 1: Schematic representation of a pyrazole inhibitor binding within the kinase ATP pocket. The inhibitor anchors to the hinge region while exploiting the gatekeeper residue for selectivity.

Experimental Workflow: From Synthesis to Hit Validation

To ensure data integrity, pyrazole derivatives must undergo a rigorous screening cascade.

Table 1: The Screening Cascade

| Stage | Assay Type | Readout | Critical Parameter |

| 1. QC | Analytical Chemistry | LC-MS / NMR | Purity > 95%; Identity confirmation. |

| 2. Primary | Biochemical (ADP-Glo) | Luminescence | % Inhibition at fixed dose (e.g., 10 µM). |

| 3. Potency | Dose-Response | IC50 Determination | Hill Slope (0.8–1.2); Z-Factor > 0.5. |

| 4. Cellular | Target Engagement | Western Blot / ELISA | Phospho-protein reduction (IC50). |

| 5. Specificity | Selectivity Profiling | Panel Screen | Gini Coefficient / Entropy Score. |

Protocol: In Vitro Kinase Inhibition (ADP-Glo™)

The ADP-Glo™ assay is the gold standard for screening pyrazoles due to its resistance to fluorescence interference (a common issue with small aromatic heterocycles). It quantifies kinase activity by measuring the ADP generated during the reaction.[2][3]

Reagents & Preparation

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

-

Expert Tip: Fresh DTT is mandatory. Oxidized DTT can inactivate kinases by forming disulfides with cysteine residues in the catalytic loop.

-

-

Substrate: Specific peptide or protein substrate (e.g., Poly(Glu,Tyr) for Tyrosine kinases).

-

ATP: Ultra-pure ATP (Promega or equivalent).

-

Critical: Run the assay at Km[ATP] (the concentration at which the reaction velocity is half-maximal). This ensures the assay is sensitive to ATP-competitive inhibitors (Type I). Using saturating ATP (>10x Km) will artificially increase the IC50 of your pyrazole.

-

Step-by-Step Methodology

-

Compound Preparation:

-

Dissolve pyrazole derivatives in 100% DMSO to 10 mM.

-

Prepare 3-fold serial dilutions in DMSO (10 points).

-

Dilute 1:25 into Kinase Buffer to create 4X working stocks (Final DMSO in assay = 1%).

-

-

Kinase Reaction (384-well plate):

-

Add 2.5 µL of Kinase (optimized concentration, typically 0.5–5 ng/well).

-

Add 2.5 µL of Compound (or DMSO control). Incubate 10 min at RT to allow equilibrium binding.

-

Add 5.0 µL of ATP/Substrate Mix to initiate reaction.

-

Incubation: 60 minutes at RT (Protect from light).

-

-

ADP-Glo Reaction (Stop & Deplete):

-

Detection:

-

Add 20 µL of Kinase Detection Reagent.[2]

-

Incubate 30 min at RT. Mechanism: Converts generated ADP back to ATP -> Luciferase -> Light.

-

Read Luminescence (Integration time: 0.5–1.0 sec).

-

Data Analysis

-

Calculate % Inhibition:

-

Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.

Protocol: Cellular Target Engagement (Western Blot)

Demonstrating that your pyrazole enters the cell and inhibits the target in situ is critical.

Experimental Design (Example: MAPK Pathway)

If your pyrazole targets BRAF (e.g., an Encorafenib analog), you must monitor the phosphorylation of downstream MEK and ERK .

Figure 2: The MAPK signaling cascade. A valid pyrazole BRAF inhibitor will reduce p-MEK and p-ERK levels without affecting total protein levels.

Procedure

-

Seeding: Seed A375 cells (BRAF V600E mutant) at

cells/well in 6-well plates. -

Treatment: Treat with pyrazole derivative (0, 0.1, 1, 10 µM) for 1–2 hours .

-

Note: Kinase phosphorylation events are rapid. Long incubations (24h) measure phenotypic changes (apoptosis), not direct target engagement.

-

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

-

Critical: Without phosphatase inhibitors, p-ERK signals will vanish during lysis.

-

-

Western Blot:

-

Probe with anti-p-ERK1/2 (Thr202/Tyr204).

-

Probe with anti-Total-ERK1/2 (Loading Control).

-

Success Criterion: Dose-dependent decrease in p-ERK/Total-ERK ratio.

-

Troubleshooting & Optimization

Table 2: Common Issues and Solutions

| Issue | Probable Cause | Solution |

| Steep Hill Slope (> 2.0) | Compound Aggregation | Add 0.01% Triton X-100 or Tween-20 to assay buffer. Aggregates (colloids) inhibit non-specifically; detergents disrupt them [1]. |

| High Background | ATP Contamination | Ensure complete depletion step in ADP-Glo. Check ATP purity. |

| Low Activity (Z' < 0.5) | Enzyme Instability | Keep kinase on ice until use. Verify Mg2+/Mn2+ requirement. |

| Fluorescence Interference | Compound Autofluorescence | Switch to Luminescence (ADP-Glo) or Radiometric (33P-ATP) assays. |

References

-

Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.

-

Roskoski, R. Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research.

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Sources

High-Throughput Screening Assays for Pyrazole Libraries

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core structural motif in blockbuster drugs such as Celecoxib , Ruxolitinib , and Ibrutinib . Its "privileged" status stems from its ability to form key hydrogen bonds with ATP-binding pockets in kinases and allosteric sites in GPCRs. However, screening pyrazole libraries presents specific challenges, including aqueous solubility limits and potential aggregation-based false positives. This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed to screen pyrazole derivatives against kinase targets, ensuring high sensitivity and minimal interference.

Introduction: The Pyrazole Advantage and HTS Challenges

The Privileged Scaffold

Pyrazoles (1,2-diazoles) are ubiquitous in drug discovery due to their metabolic stability and versatile substitution patterns.[1] In kinase inhibition, the pyrazole nitrogen often acts as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP. This makes them ideal candidates for Target-Based High-Throughput Screening (HTS) .

Screening Challenges

-

Autofluorescence: Many small aromatic heterocycles, including some fused pyrazoles, fluoresce in the blue/green region, interfering with standard intensity-based assays.

-

Solubility: Lipophilic pyrazole derivatives often precipitate in aqueous assay buffers, leading to light scattering or "promiscuous" inhibition via colloidal aggregation.

Solution: This protocol utilizes TR-FRET , a ratiometric assay that uses a time delay to eliminate short-lived compound autofluorescence, ensuring that the signal measured is purely from the biological interaction.

Library Preparation and Management[2]

Proper handling of the chemical library is the first step in ensuring data integrity.

Solubilization and Storage

-

Solvent: Dissolve pyrazole compounds in 100% DMSO (Dimethyl Sulfoxide) to a master stock concentration of 10 mM .

-

Storage: Store in Matrix tubes or 384-well polypropylene storage plates at -20°C or -80°C.

-

Hydration Control: DMSO is hygroscopic. Water absorption can cause compound precipitation. Use heat-sealed foil seals and limit freeze-thaw cycles (maximum 5 cycles).

Quality Control (LC-MS)

Randomly sample 5% of the library annually to verify stability. Pyrazoles are generally stable, but specific side chains (e.g., aldehydes, esters) may degrade.

Primary Assay Protocol: TR-FRET Kinase Screen

This protocol uses a "Sandwich" or "Tracer" format where a Europium (Eu) or Terbium (Tb) donor transfers energy to an acceptor fluorophore only when the kinase product (phosphorylated substrate) is formed.

Assay Principle

-

Kinase Reaction: Kinase transfers

-phosphate from ATP to a specific peptide substrate. -

Detection: A Tb-labeled antibody binds the phosphorylated residue.[2]

-

Readout: Excitation of Tb (340 nm) leads to emission at 495 nm (Tb) and energy transfer to the acceptor (e.g., GFP/Fluorescein) emitting at 520 nm. The Ratio (520/495) is proportional to phosphorylation.

Workflow Diagram

Figure 1: Step-by-step workflow for a TR-FRET based kinase screen of pyrazole libraries.

Reagents & Equipment

| Component | Specification | Purpose |

| Microplate | 384-well, Low Volume, White | White reflects light for higher signal; low volume saves reagents. |

| Kinase Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 | Physiological conditions; surfactant (Brij-35) prevents aggregation. |

| Donor | LanthaScreen™ Tb-anti-phospho-Ab | Long-lifetime fluorophore (ms range).[3] |

| Acceptor | Fluorescein-labeled Peptide Substrate | FRET pair for Terbium.[2] |

| Reader | Multi-mode Reader (e.g., PHERAstar, EnVision) | Must support Time-Resolved Fluorescence (TRF). |

Step-by-Step Protocol (384-well format)

Step 1: Compound Transfer

-

Dispense 100 nL of pyrazole library compounds (10 mM stock) into assay plate wells using an acoustic dispenser (Echo) or pin tool.

-

Final Compound Concentration: 10 µM (assuming 10 µL final volume).

-

Vehicle Control: 100 nL 100% DMSO (Columns 1-2).

-

Positive Control: 100 nL Staurosporine (100 µM stock) (Columns 23-24).

Step 2: Enzyme Addition

-

Dilute Kinase to 2X optimal concentration in Kinase Buffer.

-

Dispense 2.5 µL of 2X Kinase into all wells.

-

Note: Pre-incubate compound and kinase for 10 mins if checking for slow-binding inhibitors.

Step 3: Substrate/ATP Initiation

-

Prepare a mix of 2X Substrate (e.g., 400 nM) and 2X ATP (at

apparent, e.g., 10 µM). -

Dispense 2.5 µL of Substrate/ATP mix to start the reaction.

-

Total Assay Volume: 5 µL.

-

Seal plate and centrifuge (1000 rpm, 1 min).

-

Incubate for 60 minutes at Room Temperature (20-25°C).

Step 4: Detection

-

Prepare Detection Buffer containing EDTA (20 mM) and Tb-Antibody (2 nM).

-

Scientific Logic:[4][5][6] EDTA chelates Mg²⁺, stopping the kinase reaction immediately.

-

Dispense 5 µL of Detection Mix into all wells.

-

Incubate for 30-60 minutes to allow antibody binding.

Step 5: Plate Reading

-

Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

-

Emission 1 (Donor): 490/495 nm.

-

Emission 2 (Acceptor): 520 nm.

-

Delay Time: 100 µs (Crucial to eliminate compound autofluorescence).

-

Integration Time: 200 µs.

Data Analysis & Hit Validation

Calculation of TR-FRET Ratio

Calculate the emission ratio for every well:

Z-Prime ( ) Validation

Before running the full library, validate the assay quality using controls.

- : Standard deviation of positive (inhibited) and negative (DMSO) controls.

- : Mean of controls.

-

Requirement:

is mandatory for a robust HTS.

Hit Selection Criteria

-

Primary Hit: Compounds showing >50% inhibition at 10 µM.

-

Interference Check: Flag compounds with abnormally high Donor (495 nm) signal (indicates blue fluorescence) or Acceptor signal (indicates green fluorescence) independent of FRET.

Hit Validation Workflow (Graphviz)

Figure 2: Logic flow for validating pyrazole hits, moving from biochemical inhibition to biophysical binding confirmation.

Troubleshooting Pyrazole Screens

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Non-specific antibody binding | Increase salt (NaCl) or surfactant (Brij-35/Tween-20) in detection buffer. |

| Steep Hill Slope (>2.0) | Aggregation / Colloidal formation | Add 0.01% Triton X-100; Spin down compound plates before transfer. |

| Signal Drift | Temperature fluctuation | Allow reagents to equilibrate to RT for 30 mins before dispensing. |

| "Sticky" Compounds | Pyrazoles binding to plastic | Use "Low Binding" polypropylene plates; ensure DMSO < 2% final. |

References

-

Ansari, A. et al. (2017).[7] Pyrazole scaffolds: A review of their biological activities and synthesis. European Journal of Medicinal Chemistry.

-

Thermo Fisher Scientific. LanthaScreen™ TR-FRET Assay Principle and Protocol.

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

-

Zhang, J. et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening.

-

El-Gamal, M. I., et al. (2022).[8] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). MDPI Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. bmglabtech.com [bmglabtech.com]

- 3. sinobiological.com [sinobiological.com]

- 4. Combinatorial Chemistry & High Throughput Screening [cijournal.ru]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemmethod.com [chemmethod.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: Molecular Docking Studies of 4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole with Target Proteins

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 4-(4-Fluorophenyl)-3-Methyl-1H-pyrazole with its potential protein targets. This document outlines the scientific rationale, detailed step-by-step protocols, and methods for results validation, ensuring scientific integrity and reproducibility.

Scientific Introduction and Rationale

Pyrazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties[1][2]. The compound this compound, with its specific substitutions, presents a scaffold of interest for targeted drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, making it a compelling candidate for investigation[3][4].

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns at the molecular level[5][6][7][8][9]. This in silico approach is instrumental in the early stages of drug discovery for hit identification and lead optimization, offering a time and cost-effective alternative to extensive experimental screening[5][8].

This guide will focus on the molecular docking of this compound against several putative protein targets identified from the literature for analogous pyrazole-containing compounds. These include, but are not limited to:

-

Androgen Receptor (AR): A key target in prostate cancer therapy. Pyrazole derivatives have been shown to act as AR antagonists[10].

-

Serotonin 5-HT2A Receptor: A G-protein coupled receptor involved in various neurological processes. Analogs of the query compound have shown affinity for this receptor[3].

-

Toll-Like Receptor 4 (TLR4): A component of the innate immune system, where some pyrazole compounds have demonstrated inhibitory activity[3].

-

Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters and a target for neurodegenerative diseases. Pyrazole derivatives have shown selective inhibition of MAO-B[1][3].

By elucidating the potential binding modes and affinities of this compound with these proteins, we can generate hypotheses for its mechanism of action and guide further experimental validation.

Experimental Design and Workflow

A typical molecular docking workflow involves several key stages, from data acquisition and preparation to the final analysis of results. The following diagram illustrates the logical flow of the protocol described herein.

Caption: A generalized workflow for molecular docking studies.

Detailed Protocols

This section provides step-by-step methodologies for the molecular docking of this compound. While specific software commands may vary, the underlying principles are broadly applicable.

Ligand Preparation

The accuracy of docking results is highly dependent on the correct preparation of the ligand.

Protocol 3.1: Preparation of this compound

-

Obtain Ligand Structure: Download the 3D structure of this compound from a public database such as PubChem (CID: 67563593) in a suitable format (e.g., SDF)[11][12].

-

Add Hydrogens: Use molecular modeling software (e.g., UCSF Chimera, AutoDock Tools) to add hydrogen atoms to the ligand, as they are often omitted in 2D representations but are crucial for accurate interaction calculations[13][14][15].

-

Assign Partial Charges: Assign partial charges to each atom of the ligand. This is essential for calculating electrostatic interactions. Common charge models include Gasteiger charges[13][14].

-

Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking simulation, which is a key aspect of induced-fit models[14].

-

Generate 3D Conformations: If the docking software requires it, generate multiple low-energy 3D conformations of the ligand. This can improve the sampling of the conformational space during docking[13][15][16].

-

Save in Appropriate Format: Save the prepared ligand in the format required by the chosen docking software (e.g., PDBQT for AutoDock Vina)[13].

Target Protein Preparation

Proper preparation of the receptor is critical for a successful docking experiment.

Protocol 3.2: Preparation of Target Protein

-

Select and Download Protein Structure: Choose a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). When available, select a structure that is co-crystallized with a ligand to aid in defining the binding site[13][17].

-

Clean the Protein Structure:

-

Add Hydrogens: Similar to the ligand, add hydrogen atoms to the protein structure, paying special attention to the ionization states of acidic and basic residues at physiological pH[11][14].

-

Assign Charges: Assign partial charges to the protein atoms using a standard force field (e.g., AMBER)[17].

-

Handle Missing Residues/Atoms: Check for and, if necessary, model any missing residues or atoms in the crystal structure using tools like SWISS-MODEL or the built-in functionalities of molecular visualization software[18].

-

Save in Docking-Ready Format: Save the prepared protein structure in the format required by the docking software (e.g., PDBQT for AutoDock Vina)[14].

Molecular Docking Simulation

This protocol outlines the general steps for performing the docking calculation.

Protocol 3.3: Performing the Docking Simulation

-

Define the Binding Site (Grid Box):

-

Identify the active site of the protein. If a co-crystallized ligand is present, the binding site can be defined around it.

-

Generate a grid box that encompasses the entire binding pocket. The size of the grid box should be large enough to allow for the free rotation and translation of the ligand but not excessively large to avoid unnecessary computational expense[14][19].

-

-

Configure Docking Parameters:

-

Set the parameters for the search algorithm (e.g., number of runs, exhaustiveness of the search).

-

Ensure the prepared ligand and protein files are correctly specified in the docking configuration file[14].

-

-

Run the Docking Simulation: Execute the docking command using software such as AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the defined binding site and rank them based on a scoring function[11][20].

-

Output Docking Results: The software will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (e.g., in kcal/mol)[21].

Analysis and Interpretation of Results

The raw output of a docking simulation requires careful analysis to derive meaningful insights.

Evaluating Binding Affinity

The primary quantitative output of most docking programs is the binding affinity or docking score. This value represents the predicted free energy of binding.

-

Lower Binding Energy: A more negative binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher predicted binding affinity[20][21].

Table 1: Hypothetical Docking Results for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Androgen Receptor | 2AX6 | -8.5 | Arg752, Gln711, Met745 |

| 5-HT2A Receptor | 6A93 | -9.2 | Ser159, Phe339, Asp155 |

| TLR4/MD-2 Complex | 2Z64 | -7.8 | Tyr102, Arg90, Ser118 |

| Monoamine Oxidase B | 2V5Z | -8.9 | Tyr398, Tyr435, Cys172 |

Visualization and Interaction Analysis

Visual inspection of the docked poses is crucial for understanding the nature of the protein-ligand interactions.

-

Load the Complex: Use molecular visualization software like PyMOL or UCSF Chimera to load the prepared protein structure and the docked ligand poses[11].

-

Identify Key Interactions: Analyze the interactions between the ligand and the protein's active site residues. Look for:

-

Hydrogen Bonds: Crucial for specificity and affinity.

-

Hydrophobic Interactions: Often drive the initial binding event.

-

Pi-Pi Stacking: Interactions between aromatic rings.

-

Cation-Pi Interactions: Electrostatic interactions involving aromatic rings.

-

The following diagram illustrates a hypothetical binding mode of the ligand within a protein's active site.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jchr.org [jchr.org]

- 3. 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide (1396869-72-9) for sale [vulcanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 7. microbenotes.com [microbenotes.com]

- 8. ijsrtjournal.com [ijsrtjournal.com]

- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound | C10H9FN2 | CID 67563593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 15. youtube.com [youtube.com]

- 16. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 18. scotchem.ac.uk [scotchem.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

Application Notes & Protocols: The Pyrazole Scaffold in Modern Medicinal Chemistry

Introduction: The Pyrazole Core - A Privileged Scaffold in Drug Discovery

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized by Knorr in 1883, its derivatives have become integral components in a vast array of approved pharmaceuticals, demonstrating its status as a "privileged scaffold."[1][3][4] This privileged nature stems from the pyrazole ring's unique combination of physicochemical properties: it is metabolically stable, capable of engaging in hydrogen bonding as both a donor and acceptor, and can serve as a bioisostere for other aromatic rings, often improving properties like solubility and lipophilicity.[3][5][6]

The versatility of the pyrazole core is evidenced by its presence in blockbuster drugs spanning a wide range of therapeutic areas.[4][7] Notable examples include the anti-inflammatory drug Celecoxib , the erectile dysfunction treatment Sildenafil , and numerous kinase inhibitors used in oncology such as Ruxolitinib and Axitinib .[8][9] The significant increase in FDA-approved drugs containing a pyrazole nucleus over the last decade underscores its enduring importance and potential for future drug development.[3][8][10]

This guide provides an in-depth exploration of the pyrazole scaffold, detailing its application in key therapeutic areas, providing robust synthetic protocols, and offering insights into the rationale behind its successful implementation in drug design.

Therapeutic Versatility of the Pyrazole Scaffold

The structural and electronic features of the pyrazole ring allow it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[11][12]

-

Anti-inflammatory Agents: Pyrazole derivatives are famously used as anti-inflammatory drugs, most notably as selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.[2][9] The specific substitution pattern on the pyrazole ring is crucial for achieving selectivity over the COX-1 isoform, thereby reducing gastrointestinal side effects. Molecular modeling has shown that pyrazole analogs can form critical hydrogen bonds and π-π interactions within the COX-2 active site.[13]

-

Anticancer Agents: In oncology, pyrazoles are key components of many small-molecule kinase inhibitors.[8][14] Kinases, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), are often dysregulated in cancer.[14][15] The pyrazole scaffold can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase, thereby blocking its activity and halting downstream signaling pathways that promote tumor growth.[14]

-

Antimicrobial Agents: The emergence of drug-resistant bacteria has spurred the search for new antimicrobial agents. Aniline-derived pyrazole compounds have shown potent and selective activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8]

-

Other CNS and Metabolic Applications: The pyrazole core is also found in drugs targeting the central nervous system and metabolic disorders. For instance, Rimonabant was developed as an anti-obesity agent, and other derivatives have been explored for their antipsychotic, antidepressant, and anticonvulsant properties.[4]

The following diagram illustrates the workflow from scaffold identification to drug candidate.

Caption: Pyrazole-Based Drug Discovery Workflow.

Synthetic Strategies and Protocols

The synthesis of substituted pyrazoles is a well-established field, with several robust methods available to medicinal chemists. The choice of method often depends on the desired substitution pattern. The most common and versatile approach is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[16]

Protocol 1: Knorr Pyrazole Synthesis (Classic Method)

This protocol describes the synthesis of a 1,3,5-substituted pyrazole, a common motif in medicinal chemistry.

Rationale: The Knorr synthesis is a foundational method that relies on the condensation of a β-diketone with a hydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Acetic acid is often used as a solvent and catalyst, as it facilitates both the initial condensation and the final dehydration step.

Materials:

-

1,3-Diketone (e.g., dibenzoylmethane, 1.0 eq)

-

Hydrazine derivative (e.g., phenylhydrazine, 1.0 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add the 1,3-diketone (1.0 eq) and the hydrazine derivative (1.0 eq).

-

Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 118°C) with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water (100 mL) with stirring.

-

Precipitation: A solid precipitate should form. If not, scratching the inside of the beaker with a glass rod may induce crystallization.

-

Filtration: Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove impurities.

-

Purification & Characterization: The crude product can be further purified by recrystallization from ethanol. The final product's identity and purity should be confirmed using NMR spectroscopy, Mass Spectrometry, and HPLC.

Caption: Knorr Pyrazole Synthesis Pathway.

Application Note: Case Study on a COX-2 Inhibitor Scaffold

The development of Celecoxib provides a powerful example of rational drug design centered on the pyrazole scaffold. The goal was to achieve selective inhibition of COX-2 over COX-1.

Mechanism of Selectivity: The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1. Medicinal chemists designed a 1,5-diarylpyrazole scaffold where one of the aryl groups is substituted with a sulfonamide (-SO₂NH₂) or a similar group. This sulfonamide moiety is perfectly positioned to fit into the COX-2 side pocket, forming a strong hydrogen bond and anchoring the molecule. This specific interaction is not possible in the smaller COX-1 active site, thus conferring selectivity.

Structure-Activity Relationship (SAR) Insights:

The following table summarizes key SAR data for a series of Celecoxib analogs, demonstrating the importance of specific substituents for COX-2 inhibitory activity.

| Compound | R1 (at C-3) | R2 (at C-5) | R3 (at N-1) | COX-2 IC₅₀ (µM) |

| 1 (Lead) | -CF₃ | 4-Me-Ph | 4-SO₂NH₂-Ph | 0.04 |

| 2 | -CH₃ | 4-Me-Ph | 4-SO₂NH₂-Ph | 0.85 |

| 3 | -CF₃ | Ph | 4-SO₂NH₂-Ph | 0.12 |

| 4 | -CF₃ | 4-Me-Ph | Ph | > 100 |

| 5 | -CF₃ | 4-Me-Ph | 4-SO₂Me-Ph | 0.06 |

Interpretation:

-

-CF₃ Group is Critical: Comparing compound 1 to 2 , replacing the trifluoromethyl group at the R1 position with a methyl group leads to a >20-fold loss in potency. The electron-withdrawing nature of the -CF₃ group is crucial for activity.

-

Sulfonamide is Essential for Binding: The complete removal of the sulfonamide group (compound 4 ) abolishes activity, confirming its role as the key binding moiety for COX-2 selectivity.

-

Methylated Sulfonamide is Tolerated: The N-methylated sulfonamide (compound 5 ) retains high potency, indicating that the primary sulfonamide hydrogen is not an absolute requirement for the interaction in the side pocket, though it is often preferred.

The diagram below shows a simplified representation of a pyrazole-based inhibitor binding to the COX-2 active site.

Caption: Pyrazole Inhibitor in COX-2 Site.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[4][10] Its metabolic stability and versatile synthetic accessibility ensure its continued use in the development of new therapeutics.[3][5] Future research will likely focus on exploring novel substitution patterns, developing more efficient and green synthetic methodologies, and applying pyrazole-based compounds to new and challenging biological targets. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will further accelerate the design and optimization of the next generation of pyrazole-containing drugs.[10]

References

- Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry Source: Future Medicinal Chemistry URL

- Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC Source: National Center for Biotechnology Information URL

- Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry URL

- Title: (PDF)

- Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI Source: MDPI URL

- Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chemical Methodologies URL

- Title: Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review Source: Bentham Science URL

- Title: Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives” Source: Journal of Chemical Health Risks URL

- Title: Pyrazoles a Privileged Scaffold in Drug Discovery – Synthetic Strategies & Exploration of Pharmacological Potential | Request PDF Source: ResearchGate URL

- Title: Current status of pyrazole and its biological activities - PMC Source: National Center for Biotechnology Information URL

- Title: Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher Source: Hilaris Publisher URL

- Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI Source: MDPI URL

- Title: Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Taylor & Francis Online URL

- Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed Source: PubMed URL

- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL

- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: National Center for Biotechnology Information URL

- Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL